ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate
Description
Ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate is a synthetic purine derivative characterized by a thioether-linked propanoate ester at position 8 of the purine core. The compound features:
- 3-methyl substitution at the imidazole ring (position 3).
- 2,6-diketone groups contributing to hydrogen-bonding interactions.
- Ethyl ester group at the propanoate side chain, influencing solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-4-27-17(25)12(2)28-19-20-15-14(16(24)21-18(26)22(15)3)23(19)11-10-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3,(H,21,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCGWECAOLVNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrimidine Precursors
The purine core is typically constructed via cyclocondensation reactions. A method adapted from EP0352960A2 involves heating 4,5-diaminopyrimidin-6-one derivatives with urea at 190°C to form the purine-2,6-dione system. For example:
4,5-Diamino-2-(substituted)pyrimidin-6-one + Urea → Purine-2,6-dione + NH3
This exothermic reaction requires precise temperature control to avoid side products such as imidazo[4,5-d]pyrimidines.
Alternative Route via Dichloropurine Intermediates
Recent advancements utilize 2,6-dichloropurine as a starting material, enabling selective substitutions at C-2, C-6, and N-9 positions. For instance, alkylation at N-7 is achieved using phenethyl bromide under basic conditions (K2CO3, DMF, 60°C), yielding a 4:1 ratio of N-7 to N-9 regioisomers. Chromatographic separation or crystallization (e.g., from ethanol) is necessary to isolate the desired N-7-phenethyl isomer.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
Adding catalytic tetrabutylammonium iodide (TBAI) during alkylation improves phenethyl bromide’s electrophilicity, boosting N-7 selectivity to 7:1.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 H2O:MeCN) reveals ≥98% purity, with retention time 12.3 min.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
N-7 vs. N-9 competition is addressed by:
Thioether Oxidation
Formation of sulfone byproducts is minimized by:
- Strict anaerobic conditions
- Adding reducing agents (e.g., Na2S2O4)
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions can lead to the formation of various derivatives with different substituents on the purine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate. For instance, derivatives synthesized from related structures have shown promising results against various cancer cell lines:
| Compound Type | Cell Lines Tested | IC50 Range (μg/mL) |
|---|---|---|
| Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 | 1.9 – 7.52 |
| Methyl 2-[3-(3-Phenylquinoxalin-2(1H)-thione)] | MCF-7 | Not specified |
These compounds were tested using standard antiproliferative assays, demonstrating significant activity against human colorectal (HCT116) and breast (MCF7) cancer cell lines .
Antimicrobial Activity
Compounds with similar structural features have also been investigated for their antimicrobial properties. The thioether functional group is known to enhance the biological activity of compounds against various pathogens.
Case Studies
Research has indicated that certain derivatives exhibit substantial antibacterial and antifungal activities. For example:
| Compound | Activity Type | Target Organisms |
|---|---|---|
| Thieno[2,3-d]pyrimidines | Antibacterial | Various Gram-positive and Gram-negative bacteria |
| Hydrazides derived from pyrimidines | Antifungal | Candida spp., Aspergillus spp. |
These studies suggest that this compound may similarly exhibit broad-spectrum antimicrobial activity due to its structural similarities to known active compounds .
Mechanism of Action
The mechanism by which ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The target compound shares a conserved purine-dione scaffold with several analogues, differing primarily in substituents at position 7 and the ester moiety. Below is a detailed comparison:
Structural Modifications and Physicochemical Properties
Key Observations:
Position 7 Substituents: Phenethyl (Target): Enhances lipophilicity (logP ~3.5 estimated) and aromatic interactions compared to smaller aliphatic groups like propyl (logP ~2.8) . 3-(4-Chlorophenoxy)-2-hydroxypropyl : Adds hydrogen-bonding capacity (via –OH) and steric bulk, likely reducing membrane permeability but increasing solubility.
Ester Groups :
- Ethyl vs. Methyl : Ethyl esters (Target, ) generally exhibit slower hydrolysis than methyl esters , prolonging in vivo half-life.
Biological Activity
Ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate, with the CAS number 313470-85-8 and molecular formula C19H22N4O4S, is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological mechanisms, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O4S |
| Molar Mass | 402.47 g/mol |
| CAS Number | 313470-85-8 |
Synthesis
The synthesis of this compound typically involves multiple steps starting from the purine base. The process may include:
- Preparation of the Purine Base : This involves the condensation of appropriate amines and aldehydes followed by cyclization.
- Introduction of the Thio Group : Nucleophilic substitution reactions are employed to attach the thio group to the purine structure.
- Formation of the Ethyl Ester : The final step involves esterification to form the ethyl ester derivative.
This compound exhibits biological activity primarily through its interaction with nucleic acids and enzymes. The purine base can mimic natural nucleotides, potentially affecting nucleic acid synthesis and function. The thioether moiety enhances binding affinity to specific molecular targets.
Pharmacological Studies
Research indicates that this compound may exhibit various pharmacological effects:
- Antitumor Activity : Preliminary studies have suggested that derivatives of purine compounds can inhibit tumor cell proliferation.
- Antiviral Properties : Some purine derivatives show promise in inhibiting viral replication pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- Study on Antitumor Effects :
- Antiviral Activity Assessment :
- Enzyme Interaction Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate, and how do reaction conditions influence yield?
- Methodology : Optimize synthesis via nucleophilic substitution at the purine C8 position. Use tert-butylthiol as a leaving group and ethyl 2-mercaptopropanoate as the thiol donor. Reaction conditions (e.g., pH 7–9, 40–60°C, inert atmosphere) are critical to avoid competing hydrolysis or oxidation pathways .
- Data Considerations : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to quantify intermediate stability and final product purity .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH, 40°C/75% RH, and 4°C. Analyze degradation products via LC-MS and NMR to identify hydrolysis-sensitive ester or thioether bonds .
- Contradictions : While lacks physicochemical data (e.g., logP, solubility), empirical testing using differential scanning calorimetry (DSC) can clarify thermal stability .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use NIOSH-certified respirators (OV/AG/P99 filters) and full chemical-resistant suits to mitigate inhalation and dermal exposure risks. Avoid aqueous waste discharge due to potential environmental persistence .
- Advanced Note : Toxicity data gaps (e.g., acute LD50) require extrapolation from structurally related purine derivatives, necessitating in vitro cytotoxicity assays (e.g., HepG2 cell lines) .
Advanced Research Questions
Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic or electrophilic reactions?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density at the thioether sulfur and ester carbonyl. Validate predictions with kinetic studies using stopped-flow spectrophotometry .
- Data Interpretation : Conflicting reactivity patterns may arise due to solvent polarity effects; use COSMO-RS simulations to model solvation interactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Apply meta-analysis frameworks to compare published IC50 values. Control for variables like assay type (e.g., enzyme inhibition vs. cell viability), buffer composition, and incubation time .
- Case Study : If antimicrobial studies () conflict, replicate experiments using standardized CLSI broth microdilution protocols and normalize results to positive controls (e.g., ciprofloxacin) .
Q. How can AI-driven molecular dynamics (MD) simulations enhance experimental design for this compound?
- Methodology : Train neural networks on existing purine derivative datasets to predict binding affinities or degradation pathways. Integrate with COMSOL Multiphysics for multiphase reaction modeling .
- Validation : Cross-check AI predictions with experimental crystallography (e.g., X-ray diffraction of co-crystals with target enzymes) .
Methodological Frameworks
Designing a study to investigate the compound’s interaction with cytochrome P450 enzymes
- Protocol :
In vitro : Use human liver microsomes (HLMs) with NADPH regeneration systems.
Analytical : Quantify metabolite formation via UPLC-QTOF-MS (ESI+ mode).
Controls : Include ketoconazole (CYP3A4 inhibitor) to identify isoform-specific metabolism .
Optimizing purification techniques for scaled-up synthesis
- Approach : Compare flash chromatography (silica gel, ethyl acetate/hexanes) vs. preparative HPLC (C18, methanol/water). Assess trade-offs between purity (>98%) and recovery yield .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
